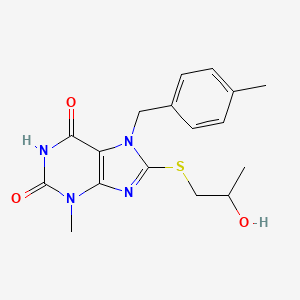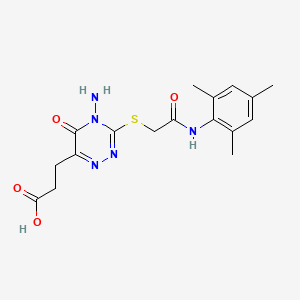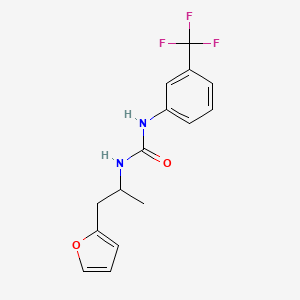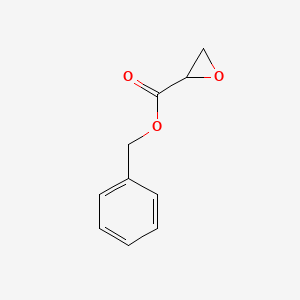
Benzyl Oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl Oxirane-2-carboxylate is an organic compound with the molecular formula C10H10O3 . It is used in various chemical reactions and has several biological activities .
Synthesis Analysis
The synthesis of this compound involves the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . The reaction orders, rate constants, and activation energies were established at the temperature range 323–353 K .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to an oxirane ring, which is further connected to a carboxylate group . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The chemical reaction of this compound involves the ring-opening of oxirane by carboxylic acid initiated by a tertiary amine . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
Benzyl Oxirane-2-carboxylate, also known as 2-(phenylalkyl)oxirane-2-carboxylic acids, has been synthesized and studied for its pharmacological properties. Notably, compounds in this class have shown remarkable blood glucose-lowering activities in fasted rats. Specific substituents like Cl or CF3 on the phenyl ring and certain chain lengths lead to the most effective substances, with ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate exhibiting notable activity (Eistetter & Wolf, 1982).
Biodegradable Polymer Synthesis
In the field of polymer chemistry, this compound derivatives, such as benzyl glycidate, have been used in lipase-catalyzed copolymerization processes with dicarboxylic anhydride. This process yields biodegradable polyesters that possess carboxyl or phenyl groups and demonstrate significant calcium ion sequestration capacity (Matsumura et al., 1999).
Enzymatic Studies and Inactivation
This compound derivatives have been used in the study of enzyme inhibition, specifically for inactivating carboxypeptidase A. The interaction of these compounds with enzymes, and the resulting structural changes, provides insights into enzyme function and potential avenues for therapeutic intervention (Ryu, Choi, & Kim, 1997).
Applications in Organic Synthesis
In organic synthesis, this compound has been utilized in the synthesis of various organic compounds, including optically active 1,4-benzoxazinones and 1,5-benzoxazepinones. These syntheses involve regiocontrolled ring transformations of oxirane carboxylic acids and esters with aromatic o-hydroxyarylamines, demonstrating the versatility of this compound in complex organic transformations (Woydowski & Liebscher, 1999).
Photocarboxylation
This compound derivatives have been involved in photocarboxylation studies. This research focuses on the carboxylation of sp3-hybridized C–H bonds with CO2, a challenging transformation, under metal-free conditions. The findings from these studies expand the understanding of photocarboxylation and its potential applications in various fields, including drug synthesis (Meng et al., 2019).
Wirkmechanismus
Target of Action
Oxiranes, also known as epoxides, are known to react with a variety of nucleophiles, including amines . This suggests that Benzyl Oxirane-2-carboxylate may interact with biological targets containing nucleophilic groups.
Mode of Action
This compound, like other oxiranes, is likely to undergo ring-opening reactions when it interacts with its targets. This can occur through a nucleophilic attack on the carbon atom of the oxirane . The resulting changes depend on the specific nature of the nucleophile involved in the reaction.
Biochemical Pathways
Oxiranes are known to participate in various reactions, including the formation of oximes and hydrazones . These reactions can influence multiple biochemical pathways, leading to downstream effects that depend on the specific context of the reaction.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability
Result of Action
The ring-opening reactions that oxiranes undergo can lead to the formation of new compounds with potentially diverse effects at the molecular and cellular levels .
Zukünftige Richtungen
The future directions of Benzyl Oxirane-2-carboxylate research could involve the development of controlled copolymerization techniques for epoxides . This could significantly expand the scope of polymer science and engineering, offering new opportunities for the synthesis of advanced polymeric materials .
Biochemische Analyse
Biochemical Properties
Benzyl Oxirane-2-carboxylate is known to participate in various biochemical reactions . It is involved in reactions such as free radical bromination and nucleophilic substitution . The compound interacts with enzymes and proteins, influencing their function and activity. The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules present .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been found to possess significant activity against certain types of cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to participate in binding interactions with biomolecules, potentially leading to enzyme inhibition or activation . Changes in gene expression may also occur as a result of the compound’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles .
Eigenschaften
IUPAC Name |
benzyl oxirane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZMVRSUOWXPTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70347-93-2 |
Source


|
| Record name | Benzyl oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
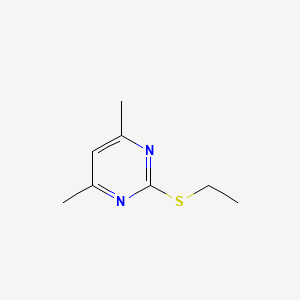
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
![1-(3-methylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2410783.png)
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
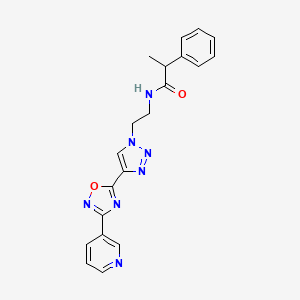
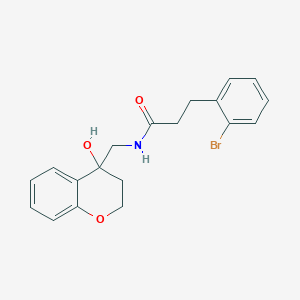
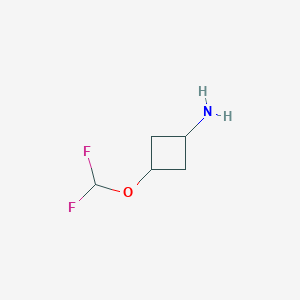
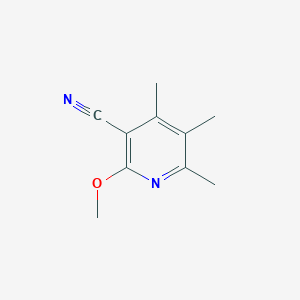
![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2410799.png)
